

Physical characteristics of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

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Compound of Interest

Compound Name: 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Cat. No.: B177911

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An In-Depth Technical Guide to the Physical Characteristics of **2-Ethyl-2,6,6-trimethylpiperidin-4-one**

Abstract

This technical guide provides a detailed overview of the anticipated physical characteristics of **2-Ethyl-2,6,6-trimethylpiperidin-4-one**. Due to the limited availability of experimental data for this specific compound in public literature, this guide leverages data from analogous structures, namely 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one and 2,2,6,6-Tetramethyl-4-piperidone, in conjunction with fundamental principles of organic chemistry to project its properties. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this molecule's physical attributes. The guide includes projected quantitative data, detailed experimental protocols for synthesis and property determination, and visualizations to illustrate key concepts.

Introduction

2-Ethyl-2,6,6-trimethylpiperidin-4-one is a heterocyclic ketone with a piperidine core. The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. The physical properties of such molecules, including melting point, boiling point, and solubility, are critical determinants of their behavior in biological systems and their suitability for various applications in drug discovery and development. This guide aims to

provide a robust estimation of these properties for **2-Ethyl-2,6,6-trimethylpiperidin-4-one**, alongside methodologies for their experimental verification.

Projected Physical and Chemical Properties

Direct experimental data for **2-Ethyl-2,6,6-trimethylpiperidin-4-one** is not readily available. However, by examining the properties of structurally similar compounds, we can infer its likely characteristics. The presence of a polar carbonyl group suggests that it will exhibit dipole-dipole interactions, leading to a higher boiling point than nonpolar compounds of similar molecular weight.^{[1][2][3]} The tertiary amine within the ring is also a key feature influencing its basicity and potential for hydrogen bonding with protic solvents.

Comparative Data of Analogous Compounds

To provide a quantitative basis for our projections, the table below summarizes the available physical and chemical properties of two analogous piperidinone derivatives.

Property	2,6-Diethyl-2,3,6-trimethylpiperidin-4-one	2,2,6,6-Tetramethyl-4-piperidone
Molecular Formula	C ₁₂ H ₂₃ NO	C ₉ H ₁₇ NO
Molecular Weight	197.32 g/mol ^[4]	155.24 g/mol ^[5]
Melting Point	Data not available	34-38 °C ^[6]
Boiling Point	Data not available	102-105 °C at 18 mmHg ^[6]
Physical State	Not specified	Solid or liquid (depending on purity and conditions) ^{[5][6]}
Solubility	Data not available	Soluble in water ^[7]

Note: The data for 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one is computationally derived from PubChem.^[4]

Based on the structure of **2-Ethyl-2,6,6-trimethylpiperidin-4-one** (C₁₁H₂₁NO, Molecular Weight: 183.30 g/mol), its melting and boiling points are expected to be intermediate between its lower and higher molecular weight analogs, although steric effects of the ethyl and methyl

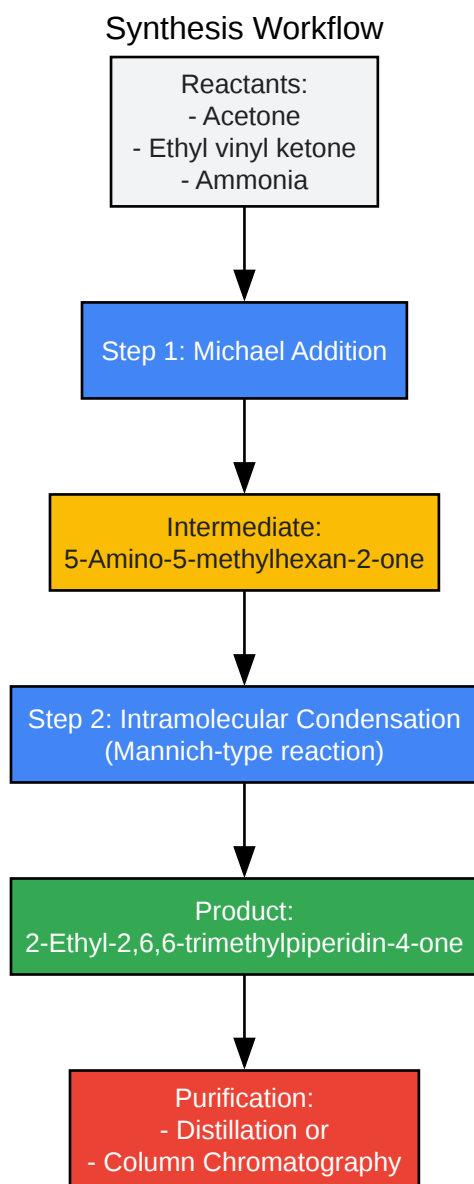
groups will also play a significant role. Its solubility in water is anticipated to be moderate due to the potential for hydrogen bonding with the carbonyl group and the nitrogen atom.[1][3][8]

Experimental Protocols

Proposed Synthesis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

A plausible synthetic route for **2-Ethyl-2,6,6-trimethylpiperidin-4-one** is a modification of the Mannich condensation reaction, a common method for preparing piperidin-4-one derivatives.[9] This would involve the condensation of an appropriate ketone, an aldehyde, and an amine. A potential specific pathway is outlined below.

Workflow for the Synthesis of **2-Ethyl-2,6,6-trimethylpiperidin-4-one**



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Caption: A proposed synthetic workflow for **2-Ethyl-2,6,6-trimethylpiperidin-4-one**.

Detailed Methodology:

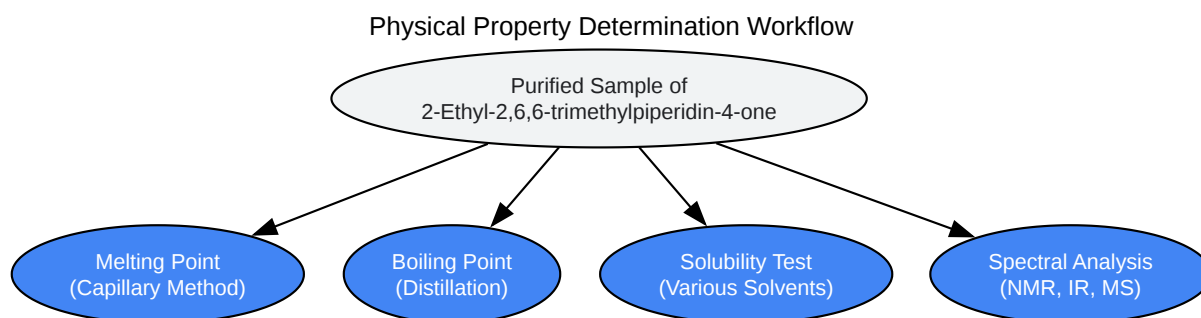
- **Reaction Setup:** A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with acetone, ethyl vinyl ketone, and a solution of ammonia in a suitable solvent like ethanol. An acid catalyst, such as ammonium chloride, may be added to facilitate the reaction.^[10]

- **Reaction Execution:** The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for a period of 2 to 8 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water to remove any remaining catalyst and inorganic byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and filtered.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure **2-Ethyl-2,6,6-trimethylpiperidin-4-one**.

Determination of Physical Properties

The following are general experimental protocols for determining the key physical characteristics of a novel compound like **2-Ethyl-2,6,6-trimethylpiperidin-4-one**.

Workflow for Physical Property Determination



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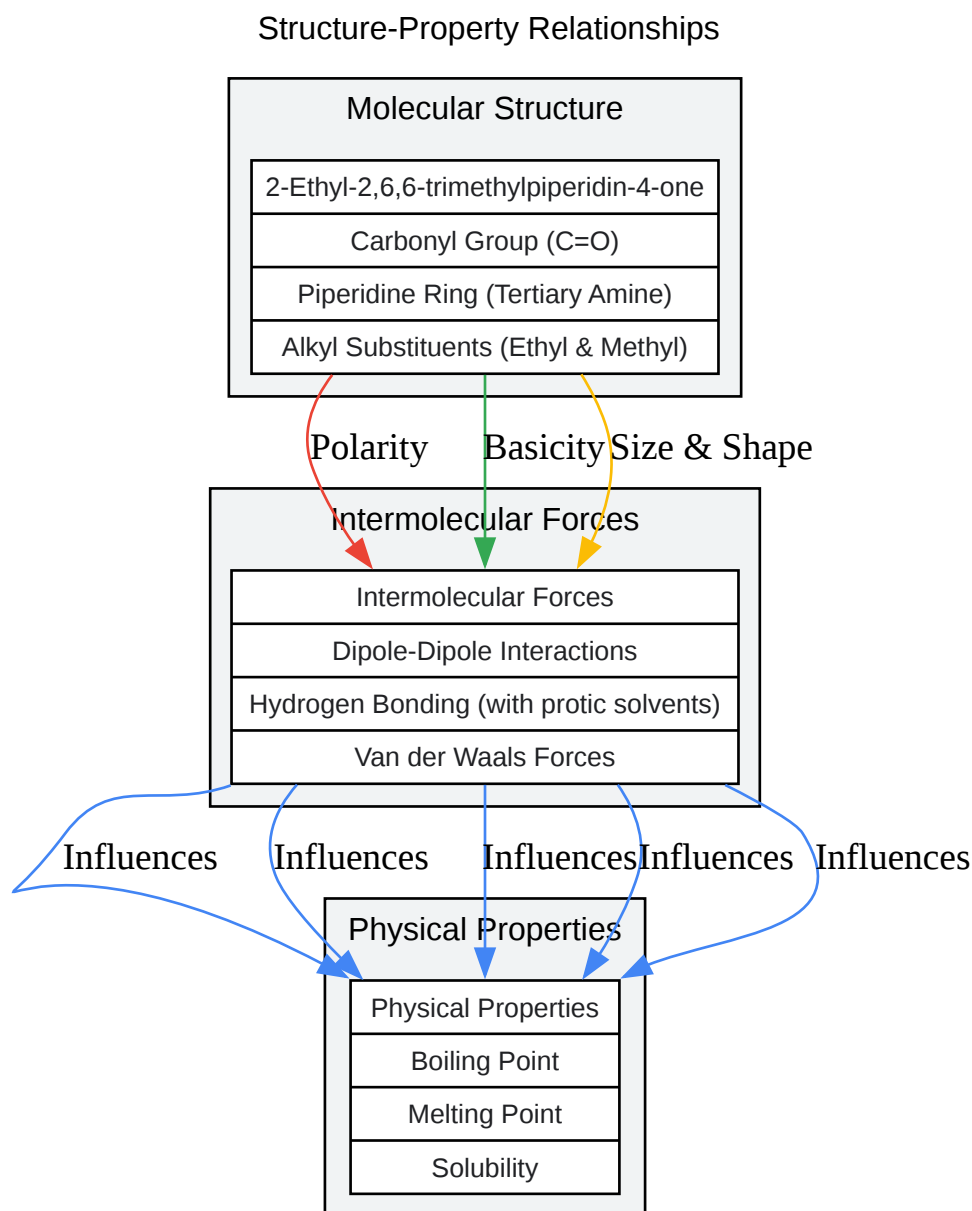
Caption: Workflow for the experimental determination of physical properties.

- **Melting Point:** A small amount of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

- **Boiling Point:** The boiling point is determined by simple distillation at atmospheric pressure or under reduced pressure for high-boiling compounds. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
- **Solubility:** A small, measured amount of the compound is added to a fixed volume of a solvent (e.g., water, ethanol, acetone) at a specific temperature. The mixture is stirred, and the solubility is determined by observing the point at which no more solute dissolves.
- **Spectral Analysis:**
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded to confirm the chemical structure.
 - **Infrared (IR) Spectroscopy:** An IR spectrum is obtained to identify the presence of key functional groups, particularly the carbonyl ($\text{C}=\text{O}$) stretch.
 - **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Structure-Property Relationships

The physical properties of **2-Ethyl-2,6,6-trimethylpiperidin-4-one** are directly influenced by its molecular structure. The interplay of various structural features dictates its intermolecular forces and, consequently, its macroscopic properties.



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Caption: Logical diagram illustrating the relationship between molecular structure and physical properties.

Conclusion

While direct experimental data for **2-Ethyl-2,6,6-trimethylpiperidin-4-one** remains elusive, this technical guide provides a scientifically grounded projection of its physical characteristics. By analyzing the properties of analogous compounds and applying fundamental principles of

chemistry, we have established a reasonable expectation of its behavior. The provided experimental protocols offer a clear path for the synthesis and empirical determination of its properties, which is essential for its potential application in research and development. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding the handling, use, and further investigation of this compound.

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